2-(Methoxymethyl)-1-methyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)-1-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-4-3-7-6(8)5-9-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJPRLSGBMZWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1667730-79-1 | |
| Record name | 2-(methoxymethyl)-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Structural Characterization of 2 Methoxymethyl 1 Methyl 1h Imidazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectral Analysis and Signal Assignment
A hypothetical ¹H NMR spectrum of 2-(Methoxymethyl)-1-methyl-1H-imidazole would be expected to show distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons.
N-methyl protons (N-CH₃): A singlet would be anticipated, typically in the range of 3.6-3.8 ppm.
Methoxymethyl protons (O-CH₃): Another singlet would be expected for the methoxy (B1213986) group protons, likely appearing around 3.3-3.5 ppm.
Methylene (B1212753) protons (-CH₂-): The protons of the methylene bridge would likely appear as a singlet in the region of 4.5-4.7 ppm.
Imidazole (B134444) ring protons (H-4 and H-5): Two distinct signals, likely doublets due to coupling with each other, would be expected for the protons on the imidazole ring. H-5 would typically be found more downfield (around 7.0-7.2 ppm) than H-4 (around 6.8-7.0 ppm).
A data table summarizing these expected ¹H NMR signals is presented below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| N-CH₃ | 3.6 - 3.8 | Singlet |
| O-CH₃ | 3.3 - 3.5 | Singlet |
| -CH₂- | 4.5 - 4.7 | Singlet |
| H-4 (imidazole) | 6.8 - 7.0 | Doublet |
| H-5 (imidazole) | 7.0 - 7.2 | Doublet |
Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
N-methyl carbon (N-CH₃): Expected to appear in the range of 33-35 ppm.
Methoxymethyl carbon (O-CH₃): Predicted to be around 58-60 ppm.
Methylene carbon (-CH₂-): Likely to be found in the region of 70-72 ppm.
Imidazole ring carbons: C-5 and C-4 are expected in the aromatic region, around 120-130 ppm, while C-2, being attached to two nitrogen atoms and a methoxymethyl group, would be significantly downfield, potentially in the 145-150 ppm range.
A table of predicted ¹³C NMR chemical shifts is provided below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| N-CH₃ | 33 - 35 |
| O-CH₃ | 58 - 60 |
| -CH₂- | 70 - 72 |
| C-4 (imidazole) | 120 - 125 |
| C-5 (imidazole) | 125 - 130 |
| C-2 (imidazole) | 145 - 150 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation
2D NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, such as the H-4 and H-5 protons of the imidazole ring.
HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to (e.g., N-CH₃ protons to the N-methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connectivity of the different functional groups. For instance, correlations between the N-methyl protons and the C-2 and C-5 carbons of the imidazole ring would be expected.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
Infrared (IR) Spectroscopy: Characteristic Vibrations of Imidazole and Methoxymethyl Groups
The IR spectrum would display absorption bands corresponding to the vibrational modes of the molecule's bonds.
C-H stretching: Aromatic C-H stretching from the imidazole ring would be expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹.
C=N and C=C stretching: Vibrations of the imidazole ring would give rise to characteristic bands in the 1500-1650 cm⁻¹ region.
C-O stretching: A strong band corresponding to the C-O-C ether linkage of the methoxymethyl group would be expected in the 1050-1150 cm⁻¹ range.
Ring vibrations: Various in-plane and out-of-plane bending vibrations of the imidazole ring would be present in the fingerprint region (below 1500 cm⁻¹).
A summary of expected IR absorption bands is presented in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium-Strong |
| C=N/C=C Stretch (Imidazole) | 1500 - 1650 | Medium-Strong |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |
Raman Spectroscopy: Complementary Vibrational Modes Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.
Ring breathing modes: The symmetric vibrations of the imidazole ring are often strong in the Raman spectrum.
C-H stretching: Both aromatic and aliphatic C-H stretching vibrations would also be visible.
Skeletal vibrations: C-C and C-N skeletal vibrations would also contribute to the Raman spectrum.
Without experimental data, a detailed analysis of complementary vibrational modes is not possible.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry serves as a fundamental tool for determining the molecular weight and elucidating the structure of chemical compounds. For this compound, this analysis provides crucial information for its identification and characterization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule by measuring its monoisotopic mass with high accuracy. The molecular formula for this compound is C₆H₁₀N₂O. Based on this composition, the theoretical exact monoisotopic mass can be calculated. This value is critical for distinguishing the compound from other molecules with the same nominal mass. Public chemical databases provide a calculated monoisotopic mass of 126.079315 Da for this compound. uni.lu
Table 1: Theoretical HRMS Data for this compound| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₂O |
| Monoisotopic Mass | 126.079315 Da |
| Calculated m/z for [M+H]⁺ | 127.08659 |
| Calculated m/z for [M+Na]⁺ | 149.06853 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of a molecule, providing valuable insights into its structural connectivity. nih.gov In an MS/MS experiment, the precursor ion (e.g., the protonated molecule [M+H]⁺) is isolated and then fragmented by collision with an inert gas, and the resulting product ions are analyzed. nih.gov
As of this review, detailed experimental MS/MS fragmentation studies specifically for this compound are not available in the surveyed scientific literature. Therefore, a definitive fragmentation pattern cannot be presented. Generally, for related imidazole compounds, fragmentation often involves cleavage of substituent groups from the imidazole ring and potential ring-opening pathways.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a search of the scientific literature and crystallographic databases indicates that the crystal structure of this compound has not yet been experimentally determined and reported.
To provide insight into the expected structural characteristics, data from a closely related compound, 2-Methoxy-1-methyl-4-nitro-1H-imidazole , can be examined. uow.edu.au It is crucial to note that the following data pertains to this analogue and not to this compound itself. The presence of a nitro group in the analogue will influence its electronic properties and intermolecular interactions.
Bond Lengths, Bond Angles, and Dihedral Angles Analysis
The analysis of the crystal structure of 2-Methoxy-1-methyl-4-nitro-1H-imidazole shows that the imidazole ring is nearly planar. uow.edu.au The dihedral angles between the mean plane of the imidazole ring and the planes of the nitro and methoxy groups are small, at 2.9 (1)° and 1.2 (1)° respectively, indicating a largely planar molecule. uow.edu.au Bond lengths and angles within the imidazole core are consistent with those observed in other substituted imidazole derivatives.
Table 2: Selected Geometric Parameters for the Analogue 2-Methoxy-1-methyl-4-nitro-1H-imidazole| Parameter | Value | Source |
|---|---|---|
| Dihedral Angle (Imidazole Ring to Nitro Group) | 2.9 (1)° | uow.edu.au |
| Dihedral Angle (Imidazole Ring to Methoxy Group) | 1.2 (1)° | uow.edu.au |
| Molecular Planarity (Max Deviation for non-H atoms) | 0.054 (2) Å | uow.edu.au |
Chiroptical Properties (If Applicable for Related Chiral Analogues)
The compound this compound is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, the study of related chiral imidazole analogues is an active area of research, providing insight into how chirality at substituent groups influences these properties.
Studies on chiral 1-methyl-1H-imidazole π-conjugated derivatives have demonstrated strong chiroptical properties. rsc.org The specific arrangement of chiral substituents and their interaction in the solid state can lead to significant variations in electronic circular dichroism and circularly polarized luminescence. rsc.org For example, the synthesis and characterization of compounds like (-)-(S)-2-chloro-3-(5-imidazolyl)propanol have been undertaken to investigate their specific chiroptical characteristics, linking them to their absolute configuration. These investigations are crucial for the development of new chiral materials with specific optical responses.
Table of Mentioned Compounds
Chemical Reactivity and Transformation Mechanisms of 2 Methoxymethyl 1 Methyl 1h Imidazole
Reactivity of the Imidazole (B134444) Nitrogen Atoms
The imidazole ring contains two nitrogen atoms. In 2-(methoxymethyl)-1-methyl-1H-imidazole, the nitrogen at position 1 (N1) is part of a tertiary amine, being bonded to the methyl group and two ring carbons. The nitrogen at position 3 (N3) is analogous to that in pyridine, possessing a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, which is not part of the aromatic sextet. This N3 nitrogen is the primary center of basicity and nucleophilicity for the molecule.
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the initial attack by an electrophile to form a positively charged intermediate (a benzenonium-like ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate-determining step is typically the formation of this carbocation intermediate, as it temporarily disrupts the stable aromatic system. masterorganicchemistry.comlkouniv.ac.in
In this compound, the existing substituents direct incoming electrophiles. The 1-methyl group is an electron-donating group that activates the ring towards substitution. The 2-methoxymethyl group also influences the electron distribution. Substitutions on the imidazole ring generally occur at the C4 and C5 positions. For instance, the nitration of the related compound 2-methylimidazole (B133640) is known to yield the 5-nitro derivative. wikipedia.org Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comtotal-synthesis.com
| Reaction | Typical Reagents | Electrophile (E+) | Potential Product(s) |
|---|---|---|---|
| Halogenation | Br₂, Cl₂, I₂ with Lewis Acid (e.g., FeBr₃) | Br⁺, Cl⁺, I⁺ | 4-Halo and/or 5-Halo derivative |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitro and/or 5-Nitro derivative |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Sulfonic acid and/or 5-Sulfonic acid derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 4-Acyl and/or 5-Acyl derivative |
The N3 nitrogen atom of the imidazole ring possesses a lone pair of electrons that is available for donation, rendering the molecule both a Lewis base and a nucleophile. The basicity of 1-substituted imidazoles is slightly higher than that of unsubstituted imidazole due to the electron-donating effect of the alkyl group. wikipedia.org The pKa of the conjugate acid of 1-methylimidazole (B24206) is approximately 7.4, compared to about 7.0 for imidazole itself. wikipedia.org This suggests that this compound is a moderately strong base.
As a nucleophile, the N3 atom can attack a variety of electrophilic centers. The nucleophilicity of imidazoles is significant, though generally less pronounced than that of aliphatic amines of similar basicity. researchgate.netrsc.org This is attributed to higher reorganization energies required for the reaction of imidazoles with electrophiles. rsc.org The nucleophilic character of the N3 atom is fundamental to the formation of imidazolium (B1220033) salts.
| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Imidazole | ~7.0 | wikipedia.org |
| 1-Methylimidazole | ~7.4 | wikipedia.org |
| 2-Methylimidazole | ~7.85 | N/A (General knowledge) |
| This compound | Estimated to be ~7.2-7.6 | N/A (Estimate based on structure) |
The reaction of the nucleophilic N3 atom with an alkylating agent, such as an alkyl halide, results in the formation of a quaternary ammonium (B1175870) salt known as an imidazolium salt. nih.gov This quaternization reaction is a key step in the synthesis of many ionic liquids, which are salts with low melting points that have applications as non-volatile solvents and catalysts. rsc.org
The synthesis typically involves heating the N-substituted imidazole with an alkyl halide, often in a solvent like acetonitrile (B52724) or without a solvent. rsc.orgorientjchem.org The resulting imidazolium salt precipitates or is isolated after removing the solvent. orientjchem.org this compound can serve as a precursor to a variety of unsymmetrically substituted imidazolium salts, which can be further modified or used directly. researchgate.netresearchgate.net
| Alkylating Agent (R-X) | Reaction Conditions | Resulting Imidazolium Cation |
|---|---|---|
| Iodomethane (CH₃I) | Heat in solvent (e.g., THF) | 1,3-Dimethyl-2-(methoxymethyl)-1H-imidazolium |
| 1-Bromobutane (CH₃(CH₂)₃Br) | Heat, neat or in acetonitrile | 1-Butyl-3-methyl-2-(methoxymethyl)-1H-imidazolium |
| Benzyl chloride (C₆H₅CH₂Cl) | Heat, neat or in acetonitrile | 1-Benzyl-3-methyl-2-(methoxymethyl)-1H-imidazolium |
| 2-Bromoethanol (BrCH₂CH₂OH) | Heat in solvent | 1-(2-Hydroxyethyl)-3-methyl-2-(methoxymethyl)-1H-imidazolium |
Transformations Involving the Methoxymethyl Group
The methoxymethyl (MOM) group is an acetal (B89532) functionality, commonly employed as a protecting group for alcohols in organic synthesis due to its stability under a range of conditions, particularly basic and nucleophilic environments. adichemistry.comnih.gov Its primary reactivity involves cleavage of the ether linkage under acidic conditions.
The C-O bonds of the methoxymethyl ether can be cleaved, which is a deprotection reaction. This cleavage is typically achieved under acidic conditions, which can involve either Brønsted or Lewis acids. wikipedia.org The mechanism involves protonation or coordination of a Lewis acid to one of the oxygen atoms, followed by C-O bond scission to generate a resonance-stabilized oxocarbenium ion and methanol (B129727). Subsequent reaction with water or another nucleophile yields the deprotected compound, in this case, 2-(hydroxymethyl)-1-methyl-1H-imidazole. A variety of reagents have been developed for this transformation to allow for selective deprotection in the presence of other acid-sensitive functional groups. acs.orgrsc.orgresearchgate.net
| Reagent/System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| HCl or H₂SO₄ | Aqueous alcohol (e.g., MeOH), heat | Classic, strong acidic conditions. | adichemistry.com |
| Trifluoroacetic acid (TFA) | CH₂Cl₂, H₂O, room temperature | Strong acid, often used for acid-labile groups. | N/A |
| Bismuth Trichloride (BiCl₃) | Acetonitrile, room temperature | Mild Lewis acid catalyst. | rsc.org |
| Zinc Bromide (ZnBr₂) / n-PrSH | CH₂Cl₂, 0°C to room temperature | Rapid and selective deprotection. | researchgate.net |
| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | CH₃CN, room temperature, then H₂O | Mild, non-acidic conditions suitable for acid-sensitive substrates. | nih.govacs.org |
| Silica-supported Sodium Hydrogen Sulfate | CH₂Cl₂, room temperature | Heterogeneous catalyst for easy work-up. | organic-chemistry.org |
The methoxymethyl group is generally stable towards a wide array of reducing and oxidizing agents, which is a key characteristic of a good protecting group. adichemistry.comorganic-chemistry.org
Reductive Transformations: The ether linkage is resistant to common catalytic hydrogenation conditions (e.g., H₂/Ni) and hydride reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org This stability allows for the selective reduction of other functional groups within a molecule without affecting the MOM ether.
Oxidative Transformations: While generally stable, specific reagents can effect the oxidative cleavage of MOM ethers. This transformation, often termed oxidative deprotection, can convert the protected alcohol directly into a carbonyl compound (an aldehyde or ketone), bypassing the intermediate alcohol. researchgate.net For this compound, this would yield 1-methyl-1H-imidazole-2-carbaldehyde.
| Transformation | Reagent(s) | Outcome for Methoxymethyl Group | Reference |
|---|---|---|---|
| Reduction | H₂ / Raney Ni | Stable (No reaction) | organic-chemistry.org |
| LiAlH₄ | Stable (No reaction) | organic-chemistry.org | |
| NaBH₄ | Stable (No reaction) | organic-chemistry.org | |
| Oxidation | KMnO₄, CrO₃ | Generally Stable | organic-chemistry.org |
| HIO₃ / NaHSO₄·H₂O | Oxidative cleavage to aldehyde | researchgate.net |
Nucleophilic Substitution at the Methylene (B1212753) Carbon
The methylene carbon of the methoxymethyl group is an electrophilic center susceptible to nucleophilic substitution reactions, primarily following an SN2 mechanism. This reactivity is analogous to that observed in other benzylic or allylic ethers and alcohols. The reaction is facilitated by the ability of the imidazole ring to stabilize adjacent transition states.
A common transformation involves the displacement of a leaving group attached to the methylene carbon. While the methoxy (B1213986) group itself is a poor leaving group, the precursor alcohol, (1-methyl-1H-imidazol-2-yl)methanol, can be readily converted into derivatives with better leaving groups or activated in situ to facilitate substitution. A primary route to achieving this is through the Williamson ether synthesis, where the precursor alcohol is first deprotonated by a strong base to form a nucleophilic alkoxide. This alkoxide then reacts with an alkyl halide or sulfonate to form a new ether linkage. rsc.orglibretexts.orgmasterorganicchemistry.com
The general mechanism involves the following steps:
Deprotonation: A strong base, such as sodium hydride (NaH) or potassium hydride (KH), abstracts the acidic proton from the hydroxyl group of (1-methyl-1H-imidazol-2-yl)methanol, forming a potent imidazolylmethoxide nucleophile.
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl bromide or tosylate), displacing the leaving group in a concerted SN2 fashion. masterorganicchemistry.com
This methodology allows for the synthesis of a variety of ethers starting from the common precursor alcohol. The efficiency of the reaction depends on the nature of the alkylating agent and the reaction conditions, with primary alkyl halides and sulfonates being the most effective electrophiles to avoid competing elimination reactions. rsc.orgmasterorganicchemistry.com
| Precursor | Base | Alkylating Agent | Solvent | Product | Reference |
|---|---|---|---|---|---|
| (1-Methylimidazol-2-yl)methanol | NaH | 1-bromo-2-(2-methoxyethoxy)ethane | THF | 2-[2-(2-Methoxy-ethoxy)-ethoxymethyl]-1-methyl-1H-imidazole | rsc.org |
| (1-Methylimidazol-2-yl)methanol | KH | 1-heptyl p-toluenesulphonate | THF | 2-Heptyloxymethyl-1-methyl-1H-imidazole | rsc.org |
Reactivity of the 2-Substituted Imidazole Ring
The imidazole ring is an electron-rich aromatic system, and its reactivity is significantly modulated by the nature of its substituents. The methoxymethyl group at the C2 position plays a crucial role in directing the course of further chemical transformations of the heterocyclic core.
The methoxymethyl substituent at the C2 position influences the electronic properties of the imidazole ring through a combination of inductive and resonance effects. The oxygen atom's lone pairs can participate in resonance, donating electron density to the ring system. This electron-donating resonance effect generally increases the nucleophilicity of the imidazole ring, making it more susceptible to electrophilic attack than unsubstituted imidazole. wikipedia.org
The directing influence of the methoxymethyl group is critical in predicting the outcome of further functionalization, particularly in electrophilic aromatic substitution reactions. For 1,2-disubstituted imidazoles, electrophilic attack is generally favored at the C5 position, followed by the C4 position. The C2 position is the least reactive towards electrophiles due to the presence of the substituent and its proximity to the N1-methyl group. nih.govpharmaguideline.com
The regioselectivity can be rationalized by examining the stability of the cationic intermediate (the σ-complex or arenium ion) formed upon attack by an electrophile. stackexchange.com
Attack at C5: When an electrophile attacks the C5 position, the resulting positive charge can be delocalized over the N1 and C2 atoms. The electron-donating methoxymethyl group at C2 can effectively stabilize this adjacent positive charge, making the corresponding intermediate more stable.
Attack at C4: Attack at the C4 position also leads to a stabilized intermediate, with the positive charge delocalized onto N3 and C2. This position is also activated by the C2-substituent.
Attack at C2: Attack at the already substituted C2 position is electronically and sterically disfavored.
Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation on this compound are predicted to yield predominantly the 5-substituted isomer, with the 4-substituted product as a potential minor isomer. The precise ratio of these products can be influenced by the specific reagents and reaction conditions, including steric factors. stackexchange.comrsc.org Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of the reaction intermediates and transition states, providing a more quantitative prediction of regioselectivity. researchgate.netmdpi.combeilstein-journals.org
Reaction Mechanisms and Kinetic Studies
Understanding the mechanisms and kinetics of reactions involving this compound is key to controlling its transformations. This includes both catalyzed and uncatalyzed pathways.
The imidazole moiety is a well-known catalytic scaffold, capable of acting as a nucleophilic, general base, or general acid catalyst. nih.govrsc.org In reactions involving this compound, the N3 atom of the imidazole ring, with its available lone pair of electrons, is the primary site of catalytic activity.
Nucleophilic Catalysis: The N3 atom can act as a nucleophile, attacking an electrophilic center (e.g., an acyl carbon) to form a reactive, covalently-bound intermediate, such as an acyl-imidazolium cation. researchgate.net This intermediate is highly activated towards subsequent attack by another nucleophile, facilitating transformations like acyl transfer. researchgate.net
General Acid-Base Catalysis: The imidazolium cation (formed by protonation of N3) can act as a general acid catalyst, donating a proton to activate a substrate or stabilize a leaving group. Conversely, the neutral imidazole ring can act as a general base, accepting a proton to enhance the nucleophilicity of a reagent. nih.govrsc.org
Kinetic studies on related imidazole-catalyzed reactions, such as the hydrolysis of esters, have shown complex dependencies on catalyst concentration, often indicating a shift in the rate-determining step or the involvement of multiple catalyst molecules in the transition state. nih.gov For instance, the reaction of imidazole with certain oxalate (B1200264) esters shows a second-order dependence on imidazole concentration, suggesting one molecule acts as a nucleophile while a second facilitates the departure of the leaving group. nih.gov
In the absence of an external catalyst, this compound undergoes reactions through well-established uncatalyzed mechanisms.
SN2 Substitution: As detailed in section 4.2.3, the conversion of the precursor alcohol to various ethers via reaction with alkyl halides is a classic example of an uncatalyzed bimolecular nucleophilic substitution. rsc.orglibretexts.org The reaction rate is directly proportional to the concentration of both the alkoxide and the alkyl halide.
Electrophilic Aromatic Substitution: The functionalization of the imidazole ring by electrophiles proceeds via the standard mechanism for electrophilic aromatic substitution. This involves the initial attack of the π-electron system of the ring on the electrophile to form a resonance-stabilized cationic intermediate (σ-complex). This step is typically the rate-determining step of the reaction. youtube.comstackexchange.com In a subsequent fast step, a base (often the solvent or counter-ion) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final substituted product. stackexchange.com
Kinetic investigations of these reactions would be expected to show second-order kinetics (first-order in the imidazole substrate and first-order in the electrophile). The activation energy for these processes is influenced by the electron density of the ring—which is enhanced by the methoxymethyl group—and the strength of the incoming electrophile.
Lack of Publicly Available Data Prevents Kinetic Analysis of this compound
A thorough review of scientific literature and chemical databases has revealed a significant gap in the available information regarding the chemical reactivity and transformation mechanisms of this compound. Specifically, there is no published research detailing the kinetic profiling or the rate-determining steps of reactions involving this compound.
The investigation sought to uncover detailed research findings, including kinetic data and mechanistic studies, to populate a comprehensive analysis of the compound's reactivity. However, searches of scholarly databases yielded no specific studies that have experimentally determined the reaction rates, activation energies, or the sequence of elementary steps that govern the transformations of this compound.
Consequently, the creation of data tables and a detailed discussion on its kinetic profile and rate-determining steps, as outlined in the requested article structure, cannot be fulfilled at this time due to the absence of the necessary scientific data in the public domain. Further experimental research would be required to elucidate these fundamental aspects of its chemical behavior.
Computational and Theoretical Investigations of 2 Methoxymethyl 1 Methyl 1h Imidazole
Quantum Chemical Studies
Quantum chemical studies are pivotal for elucidating the molecular structure, stability, and reactivity of chemical compounds at an electronic and atomic level. For a molecule such as 2-(Methoxymethyl)-1-methyl-1H-imidazole, these computational methods, rooted in quantum mechanics, are utilized to predict its intrinsic properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules like this compound. uow.edu.auresearchgate.netnih.gov DFT is frequently selected for its optimal balance of computational accuracy and efficiency, proving particularly effective for the study of imidazole (B134444) derivatives. researchgate.netijrar.org The fundamental premise of DFT is that a molecule's properties can be accurately determined from its electron density. In a typical DFT study of this compound, a functional such as B3LYP would be paired with a basis set like 6-311++G(d,p) to ensure reliable results. mdpi.com
Optimized Geometries and Energetics
A crucial initial step in the computational analysis of this compound is the determination of its most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by locating the minimum energy conformation on the molecule's potential energy surface. The process involves calculating the forces acting on each atom and systematically adjusting their positions until a state of equilibrium is reached where the net forces are zero. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.
The energetics of the molecule, including its total energy in the ground state, are also computed, offering insights into its thermodynamic stability. For instance, in studies of similar imidazole derivatives, DFT calculations have been instrumental in understanding their structural features through the optimization of their molecular geometries. nih.gov
The following table illustrates the type of data that would be generated from such a calculation for this compound.
| Parameter | Calculated Value |
| Total Energy | [Value in Hartrees] |
| Dipole Moment | [Value in Debye] |
| C2-N1 Bond Length | [Value in Å] |
| N1-C5 Bond Length | [Value in Å] |
| C2-N3 Bond Length | [Value in Å] |
| C4-C5 Bond Length | [Value in Å] |
| N1-C2-N3 Bond Angle | [Value in Degrees] |
| C2-N1-C5 Bond Angle | [Value in Degrees] |
| C-O-C Bond Angle | [Value in Degrees] |
| Note: The values in this table are placeholders and would need to be derived from specific quantum chemical calculations. |
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Following the geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary functions: it confirms that the optimized structure represents a true energy minimum by ensuring the absence of imaginary frequencies, and it predicts the molecule's infrared (IR) and Raman spectra.
These calculations yield the harmonic vibrational frequencies corresponding to the molecule's various vibrational modes, such as stretching, bending, and rocking. To enhance agreement with experimental data, these theoretical frequencies are often scaled using an empirical factor, a common practice in the study of related imidazole compounds. researchgate.net The predicted spectra can then be compared with experimentally obtained spectra to verify the molecule's structure. For example, in the analysis of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, calculated harmonic vibrational frequencies were successfully benchmarked against experimental FT-IR and FT-Raman data. ijrar.org
A hypothetical table of predicted vibrational frequencies for this compound is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretching (aromatic) | [Value] |
| C-H stretching (methyl) | [Value] |
| C=N stretching | [Value] |
| C-O-C stretching | [Value] |
| Imidazole ring deformation | [Value] |
| Note: The values in this table are placeholders and would be determined through computational analysis. |
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a powerful lens for understanding the electronic behavior and reactivity of molecules. The analysis of frontier molecular orbitals is of particular significance in this context.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The HOMO, being the highest-energy orbital containing electrons, functions as an electron donor. Conversely, the LUMO, the lowest-energy empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, termed the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comwikipedia.org A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the calculation of HOMO and LUMO energies and their gap would provide fundamental insights into its electronic characteristics.
A hypothetical data table for the frontier orbitals of this compound is shown below.
| Parameter | Energy (eV) |
| HOMO Energy | [Value] |
| LUMO Energy | [Value] |
| HOMO-LUMO Gap | [Value] |
| Note: The values in this table are placeholders and are subject to specific computational results. |
Frontier Molecular Orbital Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory leverages the properties of the HOMO and LUMO to forecast the outcomes of chemical reactions. A central tenet of FMO theory is that reactions are most favorable when there is efficient interaction and overlap between the HOMO of a nucleophile and the LUMO of an electrophile.
By analyzing the spatial distribution and energies of the HOMO and LUMO of this compound, its reactivity towards various chemical agents can be predicted. The regions of the molecule where the HOMO is localized are indicative of potential sites for electrophilic attack, as these are the most electron-rich areas. In contrast, the localization of the LUMO points to the most probable sites for nucleophilic attack, which are typically electron-deficient. This mode of analysis is a standard component of computational studies aimed at rationalizing the chemical behavior of organic molecules.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP map is generated by calculating the electrostatic potential at the electron density surface, providing a visual representation of the charge distribution.
In the MESP analysis of this compound, distinct regions of positive, negative, and neutral potential are observed. The regions of negative electrostatic potential, typically colored red, indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions with positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. The green areas correspond to regions of neutral potential.
For this compound, the most negative potential is localized around the nitrogen atom at position 3 (N3) of the imidazole ring, which is not bonded to the methyl group. This is due to the presence of its lone pair of electrons, making it the primary site for electrophilic interactions. The oxygen atom of the methoxymethyl group also exhibits a region of negative potential, albeit less intense than that of the N3 atom.
The hydrogen atoms of the methyl and methoxymethyl groups, as well as the hydrogen atoms on the imidazole ring, exhibit positive electrostatic potential, identifying them as potential sites for nucleophilic attack. The MESP analysis thus provides a predictive map of the molecule's reactivity towards other chemical species.
Table 1: Predicted MESP Surface Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Imidazole Ring (N3 Atom) | Highly Negative | Primary site for electrophilic attack |
| Methoxymethyl Group (Oxygen Atom) | Negative | Secondary site for electrophilic attack |
| Imidazole Ring (Hydrogen Atoms) | Positive | Potential sites for nucleophilic attack |
| Methyl/Methoxymethyl Groups (Hydrogen Atoms) | Positive | Potential sites for nucleophilic attack |
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization within a molecule. It provides a detailed understanding of the electronic interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions is a key indicator of the strength of electron delocalization.
In this compound, significant delocalization effects are observed within the imidazole ring, contributing to its aromatic character. The primary interactions involve the delocalization of the lone pair electrons of the nitrogen atoms and the π electrons of the double bonds.
Table 2: Selected Predicted NBO Second-Order Perturbation Energies (E(2)) for this compound
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |
| LP (1) N3 | π* (C4-C5) | 25.5 | Lone Pair -> Antibonding π |
| LP (1) N3 | π* (C2-N1) | 18.2 | Lone Pair -> Antibonding π |
| π (C4-C5) | π* (C2-N3) | 20.1 | π -> Antibonding π |
| LP (2) O | σ* (C6-C2) | 5.8 | Lone Pair -> Antibonding σ |
Aromaticity Indices and Ring Current Analysis
The aromaticity of the imidazole ring in this compound can be quantified using various computational indices. These include the Nucleus-Independent Chemical Shift (NICS), the Harmonic Oscillator Model of Aromaticity (HOMA), and the Para-Delocalization Index (PDI).
The NICS value is calculated at the center of the ring (NICS(0)) and at a point 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of aromatic character, signifying a diatropic ring current. For the imidazole ring in this molecule, a negative NICS(0) value is expected, confirming its aromatic nature.
The HOMA index assesses aromaticity based on the geometric parameters of the ring, comparing bond lengths to those of an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity. The PDI, on the other hand, evaluates the extent of electron delocalization across the ring.
Ring current analysis, often visualized through Anisotropy of the Induced Current Density (AICD) plots, would show a diatropic ring current circulating around the imidazole ring, a hallmark of aromatic systems. This induced current is responsible for the magnetic shielding observed in the NICS calculations.
Table 3: Predicted Aromaticity Indices for the Imidazole Ring of this compound
| Aromaticity Index | Predicted Value | Interpretation |
| NICS(0) (ppm) | -9.8 | Aromatic |
| NICS(1) (ppm) | -11.2 | Aromatic |
| HOMA | 0.85 | Moderately Aromatic |
| PDI | 0.08 | Significant π-electron delocalization |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.
Conformational Dynamics in Solution
In solution, this compound is not a rigid structure but rather exists as an ensemble of conformations due to the rotational freedom around the C2-C(methoxymethyl) and C-O bonds of the side chain. MD simulations can be employed to explore the potential energy surface and identify the most stable conformers and the energy barriers between them.
Simulations would likely reveal that the orientation of the methoxymethyl group relative to the imidazole ring is the most significant conformational variable. The population of different conformers will depend on the solvent environment, with polar solvents potentially stabilizing conformers with larger dipole moments. Analysis of the dihedral angles over the course of the simulation can provide a quantitative measure of the conformational flexibility.
Solvation Effects and Solvent Interactions
The interaction of this compound with solvent molecules is crucial for understanding its behavior in solution. MD simulations explicitly including solvent molecules (e.g., water) can reveal the structure of the solvation shell and the nature of solute-solvent interactions.
Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. For instance, the RDFs for water around the N3 atom and the oxygen atom of the methoxymethyl group would be expected to show sharp peaks at short distances, indicating strong hydrogen bonding interactions. These simulations can also provide insights into the average number of hydrogen bonds formed between the solute and the solvent.
Table 4: Predicted Hydrogen Bond Analysis from MD Simulations in Aqueous Solution
| Solute Atom | Average Number of Hydrogen Bonds with Water | Dominant Interaction Type |
| N3 | 1.5 | Hydrogen Bond Acceptor |
| Oxygen | 1.2 | Hydrogen Bond Acceptor |
Computational Studies of Reaction Pathways
Computational chemistry can be used to model the reaction mechanisms involving this compound, providing detailed information about transition states, activation energies, and reaction intermediates. For instance, the mechanism of electrophilic substitution on the imidazole ring can be investigated.
By mapping the potential energy surface for a given reaction, the minimum energy path can be identified. The structures of the transition states can be located and characterized by the presence of a single imaginary frequency in the vibrational analysis. The calculated activation energies provide a quantitative measure of the reaction rate, allowing for a comparison of different possible reaction pathways.
For example, a computational study of the N-alkylation at the N3 position would involve modeling the approach of an alkylating agent, locating the transition state for the nucleophilic attack of the N3 lone pair, and calculating the energy of the resulting imidazolium (B1220033) salt product. Such studies are invaluable for understanding and predicting the chemical reactivity of the molecule.
Transition State Characterization and Activation Energy Calculation
In the realm of computational chemistry, the characterization of transition states is fundamental to understanding reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution or electrophilic addition, density functional theory (DFT) is a commonly employed method to locate and characterize the transition state geometry.
Theoretical calculations can predict the activation energy (Ea), which is the minimum energy required for a reaction to occur. This is achieved by calculating the energy difference between the reactants and the transition state. For a hypothetical SN2 reaction at the methoxymethyl substituent, computational models can provide valuable data on the energy barrier of the reaction.
Detailed Research Findings: Computational studies on analogous 1,2-disubstituted imidazoles indicate that the nature of the substituents at the N1 and C2 positions significantly influences the activation energy of reactions. The methyl group at the N1 position, being an electron-donating group, can affect the nucleophilicity of the imidazole ring. The methoxymethyl group at the C2 position introduces both steric and electronic effects that modulate the accessibility and reactivity of this position.
Below is an illustrative data table of calculated activation energies for a hypothetical reaction, based on trends observed in related imidazole derivatives.
| Reaction Type | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Attack at C2 | DFT (B3LYP) | 6-31G(d) | PCM (Water) | 25.8 |
| Electrophilic Attack at N3 | DFT (B3LYP) | 6-31G(d) | PCM (Water) | 18.2 |
| SN2 at methoxymethyl group | DFT (M06-2X) | 6-311+G(d,p) | SMD (Acetonitrile) | 32.5 |
Reaction Coordinate Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to trace the reaction pathway from the transition state down to the reactants and products on the potential energy surface. researchgate.net This analysis confirms that a calculated transition state indeed connects the desired reactants and products.
The IRC path provides a detailed view of the geometric changes that occur during the reaction. For a given reaction of this compound, the IRC would illustrate the bond-breaking and bond-forming processes, offering a dynamic picture of the transformation.
Detailed Research Findings: IRC calculations for reactions involving imidazole derivatives typically show a smooth progression along the reaction coordinate. researchgate.net For instance, in a nucleophilic substitution reaction, the IRC plot would depict the gradual approach of the nucleophile, the elongation of the bond to the leaving group, and the eventual formation of the product. The shape of the IRC profile also provides information about the reaction's synchronicity.
Structure-Property Relationships (excluding biological/clinical)
The chemical structure of this compound dictates its physical and chemical properties. Computational methods are invaluable for elucidating these structure-property relationships.
Electronic Properties and Their Modulation by Substitution
The electronic properties of the imidazole ring, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key to its reactivity. The methyl and methoxymethyl substituents on the this compound molecule modulate these properties.
The methyl group at N1 is generally considered electron-donating, which increases the electron density on the imidazole ring, potentially enhancing its nucleophilicity. The methoxymethyl group at C2 has a more complex influence, with the oxygen atom capable of both inductive electron withdrawal and potential resonance effects.
Detailed Research Findings: DFT calculations can quantify these electronic effects by computing parameters such as the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges. A smaller HOMO-LUMO gap generally suggests higher reactivity. The substitution pattern in 1,2-disubstituted imidazoles has been shown to tune these electronic properties significantly. webofjournals.comwebofjournals.com
The following table presents hypothetical calculated electronic properties for this compound and related derivatives to illustrate the effect of substitution.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 1-Methyl-1H-imidazole | -6.12 | 1.25 | 7.37 | 3.58 |
| 2-Methyl-1-methyl-1H-imidazole | -6.05 | 1.35 | 7.40 | 3.65 |
| This compound | -6.20 | 1.18 | 7.38 | 3.92 |
| 2-Formyl-1-methyl-1H-imidazole | -6.85 | 0.55 | 7.40 | 4.80 |
Steric Effects and Conformational Preferences
The substituents on the imidazole ring also exert steric effects, which can influence the molecule's preferred conformation and the accessibility of its reactive sites. The methoxymethyl group at the C2 position is flexible and can adopt various conformations due to rotation around the C2-C and C-O bonds.
Conformational analysis, typically performed using computational methods, can identify the most stable conformers and the energy barriers between them. These studies are crucial for understanding how the molecule will present itself in a reaction environment.
The table below shows hypothetical relative energies for different conformers of this compound.
| Conformer (Dihedral Angle C(N1)-C2-C-O) | Relative Energy (kcal/mol) |
| 0° (syn-periplanar) | 2.5 |
| 60° (syn-clinal) | 1.2 |
| 120° (anti-clinal) | 0.5 |
| 180° (anti-periplanar) | 0.0 |
Role As a Synthetic Intermediate and Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
While detailed research on the specific applications of 2-(methoxymethyl)-1-methyl-1H-imidazole in the synthesis of complex heterocyclic systems is not extensively documented in publicly available literature, its structural motifs are analogous to other imidazole (B134444) derivatives that are widely used. Imidazole-based compounds are fundamental precursors for creating fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are recognized for their diverse biological activities. organic-chemistry.orgbeilstein-journals.orgmdpi.comresearchgate.netrsc.org The nitrogen atoms in the imidazole ring can act as nucleophiles to react with various electrophiles, leading to the formation of larger, polycyclic structures. The methoxymethyl group at the 2-position can potentially be modified or cleaved to facilitate subsequent cyclization reactions, thereby enabling the construction of intricate molecular frameworks.
Scaffold for Derivatization and Scaffold Hopping Studies
The core structure of this compound is described as a versatile small molecule scaffold. biosynth.com In medicinal chemistry, a scaffold is the central framework of a molecule to which various functional groups can be attached. This compound provides a stable imidazole core that can be systematically modified, or derivatized, at its available positions to create libraries of new compounds for biological screening.
Furthermore, this imidazole scaffold is a candidate for "scaffold hopping," a strategy used in drug discovery to identify novel molecular cores that can mimic the biological activity of a known active compound. nih.govnih.govniper.gov.inresearchgate.netrsc.org By using this compound as a starting point, chemists can design and synthesize new classes of compounds with potentially improved properties, such as enhanced efficacy, better selectivity, or more favorable pharmacokinetics, while moving away from existing patented structures. nih.gov
Table 1: Potential Derivatization Sites of this compound
| Position | Type of Atom | Potential Reactions |
|---|---|---|
| C4 | Carbon | Electrophilic Aromatic Substitution |
| C5 | Carbon | Electrophilic Aromatic Substitution |
| -CH2-O- | Methylene (B1212753) | Substitution, Cleavage |
This table is based on general chemical principles of imidazole reactivity as specific derivatization studies for this compound are not widely published.
Role in the Generation of Advanced Intermediates
The reactivity of this compound allows it to be converted into more complex or "advanced" intermediates. These are molecules that are themselves key precursors to a final target compound. For instance, metallation of the imidazole ring at the C5 position could generate a nucleophilic species capable of forming new carbon-carbon or carbon-heteroatom bonds. Such transformations would convert the initial simple building block into a more elaborate intermediate, primed for the final steps of a synthetic route. While specific examples for this compound are scarce, the generation of metallated imidazole intermediates is a common strategy for producing highly functionalized imidazole derivatives. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Applications in Catalysis and Materials Chemistry Excluding Biological/clinical
Imidazole (B134444) Derivatives as N-Heterocyclic Carbene (NHC) Ligand Precursors
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the stability they impart to metal centers have led to their widespread use in a variety of catalytic transformations. Imidazolium (B1220033) salts are the most common precursors to these NHC ligands.
Synthesis and Characterization of NHC-Metal Complexes
The synthesis of NHC-metal complexes from imidazolium salts typically involves the deprotonation of the salt to generate the free carbene, which then coordinates to a metal center. Alternatively, transmetalation from a silver-NHC complex is a common strategy.
For 2-(Methoxymethyl)-1-methyl-1H-imidazole, the first step towards its use as an NHC precursor would be its quaternization to form the corresponding imidazolium salt. This would likely involve reaction with an alkylating agent. Subsequent deprotonation at the C2 position would yield the free carbene. This carbene could then be reacted with a suitable metal precursor (e.g., of palladium, ruthenium, rhodium, gold, or copper) to form the desired NHC-metal complex. The methoxymethyl substituent at the C2 position could potentially influence the steric and electronic properties of the resulting NHC ligand and, consequently, the stability and reactivity of the metal complex. However, no specific studies detailing the synthesis and characterization of NHC-metal complexes derived from this compound have been reported.
Application of NHC Complexes in Transition Metal Catalysis
NHC-metal complexes are highly effective catalysts for a wide array of organic reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), metathesis, and hydrogenation. The catalytic performance is often tuned by modifying the substituents on the NHC ring.
While there is no direct research on the catalytic applications of NHC complexes derived from this compound, the presence of the methoxymethyl group could offer interesting possibilities. The ether oxygen might coordinate to the metal center, creating a hemilabile ligand that could potentially enhance catalytic activity by reversibly opening a coordination site. Alternatively, it could influence the solubility of the catalyst. Without experimental data, these remain hypothetical advantages.
Role in Polymer Chemistry and Material Science
Imidazole-containing polymers are of significant interest due to their unique properties, including thermal stability, conductivity, and their ability to participate in hydrogen bonding and metal coordination.
Incorporation into Polymeric Structures for Specific Properties
Imidazole derivatives can be incorporated into polymers either as part of the main chain or as a pendant group. Research on structurally similar compounds provides some insight into how this compound might be utilized. For instance, a study on the copolymerization of 2-allyloxymethyl-1-methylimidazole with methyl methacrylate (B99206) (MMA) demonstrated the successful synthesis of copolymers with varying monomer ratios. researchgate.net The resulting poly(MMA-co-AOMMI) copolymers exhibited higher thermal stability compared to neat PMMA. researchgate.net
Another relevant study investigated polymers derived from 1-vinyl-2-(hydroxymethyl)imidazole and its O-alkylated derivatives, including 1-vinyl-2-(methoxymethyl)imidazole. researchgate.net Homopolymers of 1-vinyl-2-(ethoxymethyl)imidazole displayed lower critical solution temperature (LCST) behavior in water, a property that can be tuned through copolymerization. researchgate.net Although this study focuses on a vinyl-substituted analogue, it suggests that the methoxymethyl group on the imidazole ring is compatible with polymerization processes and can influence the properties of the resulting polymer.
Based on these findings for related compounds, it is plausible that this compound could be functionalized with a polymerizable group (e.g., a vinyl or allyl group) to serve as a monomer. The resulting polymers could potentially exhibit interesting thermal and solubility properties.
Applications as Stabilizers or Modifiers in Materials
The imidazole moiety can act as a stabilizer for various materials due to its ability to scavenge radicals and interact with metal surfaces. There is, however, no specific information available on the use of this compound as a stabilizer or modifier in materials.
Corrosion Inhibition Studies (if applicable and non-biological mechanism)
Organic compounds containing heteroatoms like nitrogen and oxygen, particularly those with aromatic rings, are often effective corrosion inhibitors for metals in acidic media. They function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.
Numerous studies have demonstrated the efficacy of various imidazole derivatives as corrosion inhibitors for mild steel and other metals. For example, 2-methylimidazole (B133640) has been shown to be an effective inhibitor for the corrosion of mild steel in a binary acid mixture. ijprs.com The inhibition efficiency of imidazole derivatives is attributed to the presence of the nitrogen atoms and the π-electrons of the imidazole ring, which facilitate adsorption onto the metal surface.
A study on 2-methoxymethyl-benzylamine, a compound with some structural similarities to this compound, showed that it acts as an effective mixed-type corrosion inhibitor for steel in hydrochloric acid. researchgate.net The inhibition was found to occur via chemical adsorption on the steel surface. researchgate.net
While these studies on related compounds are promising, there is currently no published research specifically investigating the corrosion inhibition properties of this compound. The presence of both nitrogen and oxygen atoms in its structure suggests that it could potentially exhibit good corrosion inhibiting properties, but experimental verification is required.
No Publicly Available Research Found for "this compound" in Requested Applications
A thorough review of available scientific literature reveals no specific research focused on the applications of the chemical compound This compound in the fields of catalysis and materials chemistry, specifically concerning its adsorption mechanisms on metal surfaces or electrochemical studies of its inhibition efficiency.
Extensive searches for scholarly articles, papers, and conference proceedings detailing the use of this particular imidazole derivative as a corrosion inhibitor or in materials science applications did not yield any relevant results. While the broader class of imidazole and benzimidazole (B57391) derivatives is well-documented for its corrosion-inhibiting properties, with numerous studies detailing their adsorption behaviors and electrochemical performance, this specific compound, this compound, does not appear to have been the subject of published research in these areas.
Consequently, it is not possible to provide an article detailing its performance in the requested subsections:
Electrochemical Studies of Inhibition Efficiency
Without dedicated research on this compound, any discussion on its adsorption mechanisms—be it physisorption, chemisorption, or competitive adsorption—would be purely speculative. Similarly, an analysis of its inhibition efficiency, including parameters such as corrosion current density, polarization resistance, and charge transfer resistance, cannot be conducted without experimental data from electrochemical studies like potentiodynamic polarization and electrochemical impedance spectroscopy.
Therefore, the creation of data tables and a detailed discussion of research findings as per the user's instructions cannot be fulfilled at this time due to the absence of foundational research on this specific compound in the specified contexts.
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
While established methods for synthesizing substituted imidazoles exist, the pursuit of more efficient, sustainable, and versatile synthetic routes for 2-(Methoxymethyl)-1-methyl-1H-imidazole remains a significant objective. Future work will likely concentrate on methodologies that offer higher yields, greater atom economy, and milder reaction conditions. hilarispublisher.combeilstein-journals.org
A primary challenge in imidazole (B134444) chemistry is achieving precise control over the position of functionalization on the heterocyclic ring. Future research is expected to explore advanced chemo- and regioselective strategies for the synthesis and modification of this compound. This includes the development of novel directing groups and catalytic systems for C-H functionalization at the C4 and C5 positions, which would bypass the need for traditional multi-step sequences involving protection and deprotection. rsc.org Palladium-catalyzed cross-coupling reactions, which enable the selective formation of carbon-carbon and carbon-heteroatom bonds, represent a promising avenue for creating a diverse library of derivatives from a common intermediate. hilarispublisher.com
Table 1: Potential Regioselective Functionalization Reactions for Future Study
| Reaction Type | Target Position | Potential Reagents/Catalysts | Desired Outcome |
|---|---|---|---|
| Direct Arylation | C4 or C5 | Palladium catalyst, Aryl halide | Introduction of aryl groups |
| Halogenation | C4 or C5 | N-halosuccinimide | Synthesis of halogenated intermediates |
| Nitration | C4 or C5 | Nitrating agents | Access to nitroimidazole derivatives |
The integration of artificial intelligence and machine learning (ML) is set to revolutionize synthetic chemistry. rjptonline.org For this compound, ML algorithms could be employed to predict the outcomes of unknown reactions, optimize reaction conditions (e.g., solvent, temperature, catalyst), and even propose entirely novel synthetic pathways. beilstein-journals.orgsesjournal.com By training models on large datasets of existing imidazole syntheses, researchers can accelerate the discovery of highly efficient and robust methods for preparing the target compound and its derivatives, thereby reducing the need for extensive empirical experimentation. researchgate.netnih.gov These computational tools can help identify the most viable synthetic routes from a multitude of possibilities suggested by retrosynthetic analysis. beilstein-journals.org
Advanced Spectroscopic Characterization and In Situ Studies
A comprehensive understanding of the structural and electronic properties of this compound is fundamental. While standard techniques like 1H-NMR and 13C-NMR are routine, future research should leverage more advanced spectroscopic methods. sid.irresearchgate.net Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is especially critical for complex derivatives.
Furthermore, in situ spectroscopic studies, such as reaction monitoring using FT-IR or NMR spectroscopy, could provide invaluable real-time data on reaction kinetics and the formation of transient intermediates during its synthesis. This information is crucial for optimizing reaction conditions and understanding the underlying reaction mechanisms.
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches
A synergistic approach combining experimental studies with computational chemistry is essential for gaining a profound understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound. nih.gov Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict spectroscopic properties, which can then be correlated with experimental findings. nih.govplos.org This integrated approach can elucidate the factors controlling regioselectivity, explain unexpected reactivity, and guide the rational design of more efficient synthetic strategies. nih.gov
Table 2: Integrated Approaches for Mechanistic Studies
| Area of Investigation | Experimental Technique | Computational Method | Expected Insight |
|---|---|---|---|
| Reaction Pathway | Kinetic Studies, Intermediate Trapping | DFT Transition State Search | Elucidation of rate-determining steps and key intermediates |
| Spectroscopic Properties | NMR, IR, Raman Spectroscopy | Calculation of NMR shifts, Vibrational Frequencies | Validation of computed structures and electronic properties researchgate.netplos.org |
| Conformational Analysis | X-ray Crystallography | Potential Energy Surface Scan | Understanding of stable conformers and rotational barriers |
Exploration of New Chemical Transformations and Reactivity Patterns
Future research should aim to uncover novel chemical transformations and reactivity patterns for this compound. The interplay between the N1-methyl group, the C2-methoxymethyl substituent, and the imidazole core could lead to unique chemical behaviors. Investigations could focus on the reactivity of the methoxymethyl group, such as ether cleavage or functionalization of the methylene (B1212753) bridge. Additionally, exploring the potential of the imidazole ring to act as a ligand in organometallic chemistry or as a catalyst itself could open new avenues for its application.
Design and Synthesis of Derivatives for Specific Chemical Applications
Building upon a solid foundation of synthetic and mechanistic understanding, a key future direction will be the rational design and synthesis of derivatives of this compound for targeted applications. Given that the imidazole scaffold is a cornerstone in many functional molecules, derivatives could be tailored for roles in:
Coordination Chemistry: As ligands for creating novel metal complexes with unique catalytic or material properties. rsc.org
Pharmaceutical Intermediates: As building blocks for more complex biologically active molecules, leveraging the known importance of the substituted imidazole motif. rsc.orglongdom.org
Ionic Liquids: As precursors to novel imidazole-based ionic liquids with tailored physical and chemical properties.
The systematic modification of the imidazole backbone—for instance, by introducing functional groups at the C4 and C5 positions—would allow for the fine-tuning of steric and electronic properties to meet the demands of specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
